2-amino-4-(naphthalen-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
2-amino-4-(naphthalen-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a versatile chemical compound with a unique structure that allows for various applications in scientific research. This compound is part of the chromene family, which is known for its interesting pharmacological properties and potential in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(naphthalen-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves a multicomponent reaction (MCR) of aromatic aldehydes, malononitrile, and dimedone. This reaction is often catalyzed by amine-functionalized silica magnetic nanoparticles (ASMNPs) under solvent-free conditions . The reaction is carried out at room temperature, making it an environmentally friendly and efficient method.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar multicomponent reactions. The use of green chemistry principles, such as solvent-free conditions and reusable catalysts, is emphasized to minimize environmental impact and improve cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(naphthalen-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under mild conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
2-amino-4-(naphthalen-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-amino-4-(naphthalen-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological targets, leading to its diverse pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4H-benzo[b]pyrans: These compounds share a similar core structure and exhibit comparable pharmacological properties.
2-Amino-3-cyano-4H-chromenes: These derivatives are also known for their biological activities and are used in similar research applications.
Uniqueness
What sets 2-amino-4-(naphthalen-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile apart is its naphthalene moiety, which enhances its stability and allows for more diverse chemical modifications. This structural feature contributes to its unique pharmacological profile and makes it a valuable compound in drug discovery and material science.
Properties
IUPAC Name |
2-amino-4-naphthalen-2-yl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c21-11-15-18(14-9-8-12-4-1-2-5-13(12)10-14)19-16(23)6-3-7-17(19)24-20(15)22/h1-2,4-5,8-10,18H,3,6-7,22H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBBDSJZFVDPKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C(=C(O2)N)C#N)C3=CC4=CC=CC=C4C=C3)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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